molecular formula C12H13N5O B15054921 N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine

N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B15054921
M. Wt: 243.26 g/mol
InChI Key: OOIRMBRWIUVHIT-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic compound that features a unique structure combining an indazole ring, an oxadiazole ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the indazole ring followed by the introduction of the oxadiazole moiety and finally the attachment of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methyl-1H-indazol-3-yl)methanamine
  • (1H-Indol-3-yl)methanamine
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine stands out due to the presence of both the indazole and oxadiazole rings, which confer unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-methyl-1-[5-(1-methylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C12H13N5O/c1-13-7-10-14-12(18-16-10)11-8-5-3-4-6-9(8)17(2)15-11/h3-6,13H,7H2,1-2H3

InChI Key

OOIRMBRWIUVHIT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NOC(=N1)C2=NN(C3=CC=CC=C32)C

Origin of Product

United States

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